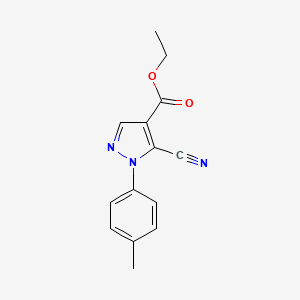
1-(2,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile
Descripción general
Descripción
1-(2,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile, commonly known as DCC, is a chemical compound that has been widely used in scientific research due to its unique properties. DCC is a member of the cyclohexanecarbonitrile family, which has been extensively studied in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of DCC is not fully understood. However, it has been proposed that DCC exerts its biological activity by inhibiting the activity of enzymes involved in various metabolic pathways. DCC has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance. DCC has also been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
DCC has been shown to exhibit a wide range of biochemical and physiological effects. DCC has been shown to induce apoptosis, a process of programmed cell death, in various cancer cell lines. DCC has also been shown to inhibit the growth of various bacterial and viral strains. DCC has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCC has several advantages for lab experiments. DCC is relatively easy to synthesize and is commercially available. DCC is stable under normal laboratory conditions and can be stored for extended periods. However, DCC has some limitations for lab experiments. DCC is toxic and should be handled with care. DCC is also relatively expensive, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on DCC. One potential direction is the synthesis of novel analogs of DCC with improved biological activity. Another potential direction is the investigation of the mechanism of action of DCC in more detail. Additionally, the potential use of DCC as a therapeutic agent for various diseases, including cancer and viral infections, warrants further investigation. Finally, the development of new methods for the synthesis of DCC and its analogs may lead to more efficient and cost-effective production methods.
Conclusion:
In conclusion, DCC is a chemical compound that has been extensively used in scientific research due to its unique properties. DCC has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. DCC has several advantages for lab experiments, including ease of synthesis and stability. However, DCC is toxic and relatively expensive, which may limit its use in some research settings. There are several future directions for research on DCC, including the synthesis of novel analogs and investigation of its mechanism of action.
Aplicaciones Científicas De Investigación
DCC has been extensively used in scientific research, particularly in the field of medicinal chemistry. DCC has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. DCC has been used as a starting material for the synthesis of various bioactive molecules, such as cyclohexanecarboxylates, which have been shown to possess antitumor activity.
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-4-oxocyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c14-9-1-2-11(12(15)7-9)13(8-16)5-3-10(17)4-6-13/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKRPSQXZBCMEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00503809 | |
| Record name | 1-(2,4-Dichlorophenyl)-4-oxocyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-4-oxocyclohexane-1-carbonitrile | |
CAS RN |
65619-31-0 | |
| Record name | 1-(2,4-Dichlorophenyl)-4-oxocyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(1,4-Diazepan-1-yl)benzo[d]isothiazole](/img/structure/B1601524.png)

![[4,4'-Bipyridin]-3-amine](/img/structure/B1601526.png)


![1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1601529.png)


